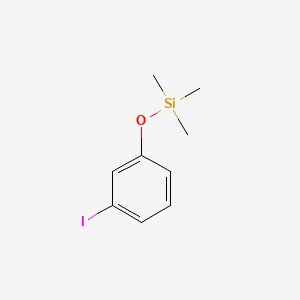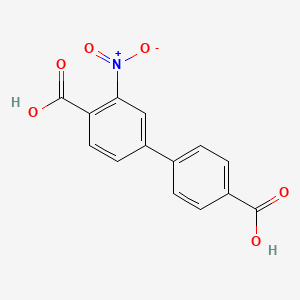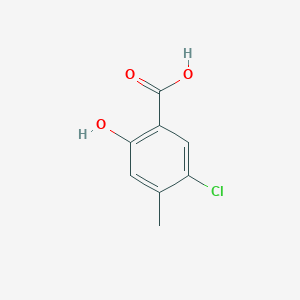
(2-Chloro-2,3,3-trifluorocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-2,3,3-trifluorocyclobutyl)benzene (TFCB) is an organic compound that has been studied for its potential applications in various scientific fields. Its unique chemical structure and properties make it an attractive target for further research. TFCB is a derivative of benzene and is composed of a ring of four carbon atoms with one chlorine atom and three fluorine atoms attached. Due to its unique structure, TFCB has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
The exact mechanism of action of (2-Chloro-2,3,3-trifluorocyclobutyl)benzene is not yet fully understood. However, it is believed that this compound may act as a Lewis acid in certain reactions, which would allow it to be used as a catalyst for the synthesis of various compounds. Additionally, due to its unique structure, this compound may be able to form complexes with other molecules, allowing it to act as a ligand in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, due to its chemical structure, it is believed that this compound may have some potential effects on the human body. In particular, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent. Additionally, this compound has been studied for its potential to act as an antioxidant, which may be beneficial in protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of (2-Chloro-2,3,3-trifluorocyclobutyl)benzene in laboratory experiments has several advantages. Firstly, this compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. Additionally, due to its unique structure, this compound can be used as a catalyst for the synthesis of various compounds, allowing for the production of new compounds with desired properties. Finally, due to its potential biochemical and physiological effects, this compound may be useful in the development of new drugs and materials.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments. Additionally, due to its potential biochemical and physiological effects, this compound may have some potential side effects, which may limit its use in certain experiments.
Future Directions
Given its potential applications in various scientific fields, there are many possible future directions for research on (2-Chloro-2,3,3-trifluorocyclobutyl)benzene. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential applications in the synthesis of new compounds. Additionally, research into the use of this compound in the development of new drugs and materials may be beneficial. Finally, further research into the potential side effects of this compound may be beneficial in order to ensure its safe use in laboratory experiments.
Synthesis Methods
(2-Chloro-2,3,3-trifluorocyclobutyl)benzene is typically synthesized through a two-step process involving the reaction of trifluoromethylbenzene and chlorine gas. In the first step, trifluoromethylbenzene is reacted with chlorine gas in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of a trifluorochlorobenzene intermediate. In the second step, the trifluorochlorobenzene intermediate is reacted with a base such as sodium hydroxide to form this compound.
Scientific Research Applications
(2-Chloro-2,3,3-trifluorocyclobutyl)benzene has been studied for its potential applications in various scientific fields. In organic synthesis, this compound can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, this compound has been studied for its potential in the development of new drugs. In materials science, this compound has been studied for its potential applications in the production of polymers and other materials.
properties
IUPAC Name |
(2-chloro-2,3,3-trifluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRFOYWTNIBAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696614 |
Source


|
| Record name | (2-Chloro-2,3,3-trifluorocyclobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152380-39-7 |
Source


|
| Record name | (2-Chloro-2,3,3-trifluorocyclobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)





![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)


![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)